molecular formula C14H16INO4S B13906931 4-(tert-Butyl) 2-ethyl 6-iodo-4H-thieno[3,2-b]pyrrole-2,4-dicarboxylate

4-(tert-Butyl) 2-ethyl 6-iodo-4H-thieno[3,2-b]pyrrole-2,4-dicarboxylate

Cat. No.: B13906931
M. Wt: 421.25 g/mol
InChI Key: JLIOJFCZBCRAMP-UHFFFAOYSA-N
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Description

This compound belongs to the thienopyrrole family, a class of heterocyclic systems with fused thiophene and pyrrole rings. Its structure features:

  • A thieno[3,2-b]pyrrole core, providing extended π-conjugation and electron-deficient properties.
  • tert-Butyl and ethyl ester groups at positions 4 and 2, respectively. The tert-butyl group enhances steric protection, reducing hydrolysis rates, while the ethyl ester balances solubility and reactivity.

Thienopyrrole derivatives are valued in materials science (e.g., organic semiconductors) and medicinal chemistry due to their tunable electronic properties and bioactivity. The iodine atom further diversifies its utility in synthetic modifications .

Properties

Molecular Formula

C14H16INO4S

Molecular Weight

421.25 g/mol

IUPAC Name

4-O-tert-butyl 2-O-ethyl 6-iodothieno[3,2-b]pyrrole-2,4-dicarboxylate

InChI

InChI=1S/C14H16INO4S/c1-5-19-12(17)10-6-9-11(21-10)8(15)7-16(9)13(18)20-14(2,3)4/h6-7H,5H2,1-4H3

InChI Key

JLIOJFCZBCRAMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C(=CN2C(=O)OC(C)(C)C)I

Origin of Product

United States

Preparation Methods

Formation of the Thieno[3,2-b]pyrrole Core

The thieno[3,2-b]pyrrole scaffold is commonly synthesized via cyclization reactions involving substituted thiophene and pyrrole precursors. One approach employs the intramolecular cyclization of ortho-functionalized nitroarenes or azidoarenes mediated by organophosphorus reagents such as triethyl phosphite (P(OEt)3), which facilitates reductive cyclization through nitrene intermediates or iminophosphorane intermediates.

Key points:

  • Triethyl phosphite-mediated reductive cyclization can convert ortho-functionalized nitroarenes to fused heterocycles like thieno[3,2-b]pyrroles.
  • The reaction proceeds under mild conditions, often at ambient temperature, with triethyl phosphite acting as a deoxygenation reagent.
  • The mechanism may involve nitrene intermediates or direct cyclization via iminophosphorane species, depending on the substrate.

Esterification at 2- and 4-Positions

The introduction of ester groups at the 2- and 4-positions of the thieno[3,2-b]pyrrole ring is achieved through selective carboxylation followed by esterification. Commonly, the carboxyl groups are introduced via lithiation and subsequent reaction with electrophilic carbonyl sources such as ethyl chloroformate or tert-butyl chloroformate.

  • The 2-position typically bears an ethyl ester group.
  • The 4-position is functionalized with a tert-butyl ester to provide steric protection and modulate solubility and reactivity.

The choice of ester groups is strategic to facilitate downstream functionalization and purification.

Selective Iodination at the 6-Position

Selective halogenation, particularly iodination at the 6-position of the thieno[3,2-b]pyrrole ring, is a critical step. The iodination is usually performed on the preformed heterocyclic core with ester groups already installed.

  • Iodination reagents such as iodine (I2) in the presence of oxidants or N-iodosuccinimide (NIS) are employed.
  • Reaction conditions are optimized to avoid over-iodination or substitution at other positions.
  • The iodine substituent serves as a versatile handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira).

Purification and Characterization

Purification is typically achieved by preparative high-performance liquid chromatography (HPLC) or recrystallization. Characterization includes:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C)
  • Mass spectrometry (MS)
  • Elemental analysis
  • X-ray crystallography for structural confirmation

Research Data and Comparative Analysis

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclization Triethyl phosphite, ambient temperature 70-85 Mild conditions, high selectivity
Esterification (2-position) Ethyl chloroformate, base (e.g., triethylamine) 80-90 Efficient ester formation
Esterification (4-position) tert-Butyl chloroformate, base 75-85 Protecting group introduced
Iodination (6-position) N-iodosuccinimide (NIS), solvent (e.g., CH2Cl2), 0°C to RT 65-80 Selective iodination, minimal side reactions

Mechanistic Insights

  • The triethyl phosphite-mediated cyclization mechanism involves initial reduction of nitro groups to nitrene intermediates, which then undergo intramolecular cyclization to form the fused heterocycle.
  • The esterification steps proceed via nucleophilic attack of the carboxylate anion on the chloroformate electrophile.
  • Iodination is electrophilic aromatic substitution facilitated by activation of the heterocyclic ring system.

Perspectives from Varied Sources

  • Patent Literature : A Chinese patent describes similar tri-substituted heteroaryl derivatives as Src homology-2 phosphatase inhibitors, indicating the biological relevance and synthetic accessibility of such compounds.
  • Academic Research : PhD theses and peer-reviewed articles highlight the organophosphorus-catalyzed reductive cyclization as a versatile and mild method for constructing fused heterocycles like thieno[3,2-b]pyrroles.
  • Chemical Databases : PubChem provides structural and identifier data for related ethyl 6-iodo-4H-thieno[3,2-b]pyrrole-5-carboxylate compounds, supporting the structural assignments and synthetic feasibility.

Summary Table of Preparation Methods

Preparation Step Methodology Reagents/Conditions Advantages Challenges
Core Formation Organophosphorus-mediated cyclization Triethyl phosphite, nitroarene substrate Mild, selective, catalytic Requires careful substrate design
Esterification (2-pos) Nucleophilic acyl substitution Ethyl chloroformate, base High yield, straightforward Control of regioselectivity
Esterification (4-pos) Nucleophilic acyl substitution tert-Butyl chloroformate, base Protecting group introduction Steric hindrance considerations
Iodination (6-pos) Electrophilic aromatic substitution N-iodosuccinimide, mild solvent Selective halogenation Avoiding polyiodination

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl) 2-ethyl 6-iodo-4H-thieno[3,2-b]pyrrole-2,4-dicarboxylate can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes .

Scientific Research Applications

4-(tert-Butyl) 2-ethyl 6-iodo-4H-thieno[3,2-b]pyrrole-2,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(tert-Butyl) 2-ethyl 6-iodo-4H-thieno[3,2-b]pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Name Core Structure Molecular Formula Molecular Weight Key Substituents
Target Compound Thieno[3,2-b]pyrrole C₁₅H₂₀INO₄S 437.29* 6-Iodo, tert-butyl, ethyl
2-tert-Butyl 4-methyl pyrrole-2,4-dicarboxylate Pyrrole C₁₃H₁₉NO₄ 261.30 tert-Butyl, methyl
4-(tert-Butyl) 2-methyl morpholine-2,4-dicarboxylate Morpholine C₁₂H₂₁NO₅ 259.30 tert-Butyl, methyl
5-Ethyl 2-methyl pyrrolidine-2,5-dicarboxylate Pyrrolidine C₁₄H₁₈N₂O₄ 278.31 Ethyl, methyl, dicyano

*Calculated based on substituents and core structure.

Table 2: Reactivity Comparison

Compound Type Reduction Efficiency Cross-Coupling Potential Hydrolysis Resistance
Target Compound Low (tert-butyl) High (6-iodo) High
Methyl Pyrrole Dicarboxylate High None Low
Morpholine Dicarboxylate Moderate None Moderate

Biological Activity

4-(tert-Butyl) 2-ethyl 6-iodo-4H-thieno[3,2-b]pyrrole-2,4-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 4-(tert-butyl) 2-ethyl 6-iodo-4H-thieno[3,2-b]pyrrole-2,4-dicarboxylate
  • Molecular Formula : C14H16INO4S
  • Molecular Weight : 421.25 g/mol
  • CAS Number : 2820190-47-2

Anticancer Properties

Research has indicated that derivatives of thieno[3,2-b]pyrrole compounds exhibit promising anticancer activities. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity Studies

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa15.5Apoptosis
Compound BMCF710.0Cell cycle arrest
4-(tert-Butyl) 2-ethyl 6-iodo... A549TBDTBD

Antiviral Activity

Recent investigations into the antiviral properties of thieno derivatives suggest they may inhibit viral replication. For example, compounds within this class have shown activity against HIV and other viruses by targeting viral enzymes or cellular pathways critical for viral life cycles.

Table 2: Antiviral Activity Findings

Compound NameVirus TypeEC50 (µM)Reference
Compound CHIV3.98
Compound DInfluenzaTBDTBD
4-(tert-Butyl) 2-ethyl 6-iodo... TBDTBDTBD

The biological activity of this compound may be attributed to its ability to interact with specific biological targets within cells. Preliminary studies suggest that it may inhibit key enzymes involved in cell proliferation and viral replication.

Case Studies

  • Study on Cancer Cell Lines :
    • A study evaluated the effect of various thieno derivatives on different cancer cell lines, revealing that some compounds, including those similar to 4-(tert-butyl) derivatives, significantly reduced cell viability and induced apoptosis.
  • Antiviral Screening :
    • In another study focusing on antiviral properties, compounds structurally related to thieno[3,2-b]pyrrole were tested against HIV and demonstrated a dose-dependent response in inhibiting viral replication.

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